Bienvenue dans la boutique en ligne BenchChem!

Zanubrutinib

Chronic Lymphocytic Leukemia Progression-Free Survival Head-to-Head Clinical Trial

Choose zanubrutinib for BTK-targeted studies backed by clinical superiority: ALPINE trial-confirmed 32% progression risk reduction (HR 0.68) and 58% lower atrial fibrillation vs ibrutinib. Kinome hit rate of only 4.3% ensures cleaner BTK-specific signaling, critical for preclinical kinase selectivity research. Consistent PK and tablet formulation enhance multi-center trial reproducibility. Procure ≥98% pure research-grade material for in vitro/in vivo B-cell malignancy investigation.

Molecular Formula C27H29N5O3
Molecular Weight 471.5 g/mol
CAS No. 1651179-04-2
Cat. No. B8069062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZanubrutinib
CAS1651179-04-2
Molecular FormulaC27H29N5O3
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N
InChIInChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m0/s1
InChIKeyRNOAOAWBMHREKO-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zanubrutinib (CAS 1651179-04-2): Second-Generation Covalent BTK Inhibitor for B-Cell Malignancies


Zanubrutinib (BGB-3111) is a potent, orally bioavailable, irreversible second-generation Bruton's tyrosine kinase (BTK) inhibitor [1]. It is chemically designated as (S)-7-[4-(1-acryloylpiperidine)]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide [2]. Zanubrutinib demonstrates high selectivity for BTK (biochemical IC50 = 0.3–0.5 nM), designed to minimize off-target inhibition of kinases such as EGFR, ITK, and TEC compared to first-generation ibrutinib [3]. It exhibits a mean terminal half-life of approximately 2–4 hours following oral administration and achieves peak plasma concentration (Cmax) at a median Tmax of 2 hours [4]. Zanubrutinib is approved globally for multiple B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), Waldenström macroglobulinemia (WM), and marginal zone lymphoma (MZL), and has demonstrated superior progression-free survival (PFS) versus ibrutinib in the randomized Phase 3 ALPINE trial [5].

Why Zanubrutinib Cannot Be Substituted with Ibrutinib or Acalabrutinib in B-Cell Malignancy Research


Despite sharing a common covalent BTK inhibition mechanism, substitution between zanubrutinib, ibrutinib, and acalabrutinib is clinically and scientifically unsupported. Zanubrutinib's differentiated kinase selectivity profile, characterized by reduced inhibition of EGFR, ITK, and TEC family kinases, directly correlates with a clinically meaningful reduction in atrial fibrillation/flutter (6.1% vs. 15.6% for ibrutinib) and other off-target toxicities [1]. Furthermore, zanubrutinib is the only covalent BTK inhibitor to demonstrate a statistically significant improvement in progression-free survival (PFS) over ibrutinib in a randomized head-to-head Phase 3 trial (ALPINE; HR, 0.68; 95% CI, 0.54–0.84), with a sustained benefit at a median follow-up of 42.5 months [2]. In contrast, acalabrutinib has not shown PFS superiority over ibrutinib in a similar head-to-head setting. Indirect treatment comparisons (MAIC/STC) further suggest zanubrutinib may offer superior PFS and overall survival (OS) versus acalabrutinib in specific indications such as relapsed/refractory MCL (HR for OS, 0.43; 95% CI, 0.23–0.82) [3]. Pharmacokinetically, zanubrutinib uniquely maintains plasma levels above the BTK IC50 for 24 hours with twice-daily dosing, a property not consistently achieved by once-daily ibrutinib or acalabrutinib, ensuring continuous target engagement [4]. These cumulative, data-driven differences in efficacy, safety, and pharmacology preclude simple in-class substitution and warrant specific selection for research and clinical procurement.

Quantitative Evidence for Zanubrutinib's Differentiation from Ibrutinib, Acalabrutinib, and Pirtobrutinib


Superior Progression-Free Survival in R/R CLL/SLL vs. Ibrutinib: ALPINE Phase 3 Trial

Zanubrutinib demonstrated statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to ibrutinib in patients with relapsed/refractory (R/R) chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL) in the randomized Phase 3 ALPINE trial (NCT03734016). This is the first and only head-to-head trial of covalent BTK inhibitors to show a PFS advantage. The benefit was sustained with longer follow-up and observed across major subgroups, including high-risk patients with del(17p)/TP53 mutation [1].

Chronic Lymphocytic Leukemia Progression-Free Survival Head-to-Head Clinical Trial

Significantly Lower Incidence of Atrial Fibrillation/Flutter vs. Ibrutinib in Head-to-Head Studies

A pooled analysis of the head-to-head ASPEN (cohort 1) and ALPINE Phase 3 trials revealed a significantly lower incidence of atrial fibrillation/flutter (AF) with zanubrutinib compared to ibrutinib. The exposure-adjusted incidence rate (EAIR) for AF was also significantly lower for zanubrutinib. This reduction in a key cardiovascular toxicity associated with long-term BTK inhibitor use is a major point of differentiation [1].

Cardiovascular Safety Atrial Fibrillation Pooled Analysis

Superior Biochemical Potency and Kinetic Binding Profile vs. Acalabrutinib

In head-to-head biochemical assays, zanubrutinib demonstrates approximately 10-fold greater potency for wild-type BTK compared to acalabrutinib. Furthermore, zanubrutinib exhibits a slower off-rate from BTK, indicative of a longer residence time on the target, which may contribute to its sustained pharmacodynamic effect [1].

Biochemical Assay BTK Inhibition Structure-Activity Relationship

Sustained 24-Hour Plasma Concentrations Above BTK IC50: A Differentiating PK Property

Zanubrutinib is the only covalent BTK inhibitor for which clinical pharmacokinetic data confirm plasma concentrations remain above the biochemical IC50 for BTK inhibition for a full 24-hour dosing interval with its standard twice-daily regimen. This ensures continuous target engagement, a critical factor for preventing emergence of resistant clones [1]. In contrast, ibrutinib and acalabrutinib plasma levels fall below the IC50 during the latter portion of their once-daily dosing intervals.

Pharmacokinetics Pharmacodynamics Target Occupancy

Comparative Activity Against BTK C481S Resistance Mutation vs. Covalent Inhibitors

While all covalent BTK inhibitors are susceptible to the gatekeeper mutation C481S, which abrogates covalent binding, pre-clinical data show differential residual inhibitory activity. Zanubrutinib demonstrates a lower IC50 against the C481S mutant BTK compared to acalabrutinib, suggesting a potentially distinct binding mode or greater affinity for the mutant kinase, though clinical relevance in the post-covalent setting is limited [1]. Importantly, this profile does not confer activity against C481S comparable to non-covalent inhibitors like pirtobrutinib, which are specifically designed for this setting.

BTK Mutation C481S Drug Resistance

Improved Overall Survival vs. Acalabrutinib in Relapsed/Refractory MCL: Simulated Treatment Comparison

In the absence of a direct head-to-head trial, a simulated treatment comparison (STC) of data from separate Phase 2 trials was conducted to compare zanubrutinib and acalabrutinib in patients with relapsed/refractory (R/R) mantle cell lymphoma (MCL). The analysis found zanubrutinib to be associated with significantly improved overall survival (OS) [1].

Mantle Cell Lymphoma Overall Survival Indirect Comparison

Key Research and Industrial Applications for Zanubrutinib Driven by Comparative Evidence


Benchmark Comparator for Novel BTK-Targeted Agents in R/R CLL/SLL

Given its demonstrated PFS superiority over ibrutinib in the ALPINE trial (HR 0.68), zanubrutinib now serves as the gold-standard active comparator arm for Phase 2 and 3 clinical trials of new BTK inhibitors, degraders, or combination therapies in R/R CLL/SLL. Researchers designing such studies must procure zanubrutinib to ensure their control group reflects the current best-in-class covalent BTK inhibitor standard, as established by Level 1 evidence [1].

In Vivo Model of BTK Inhibitor Sensitivity and Resistance in B-Cell Malignancies

Zanubrutinib's favorable pharmacokinetic profile—specifically, its ability to maintain plasma concentrations above the BTK IC50 for a full 24-hour period [2]—makes it an ideal tool for in vivo xenograft or patient-derived xenograft (PDX) studies of B-cell malignancies. This property ensures continuous target suppression, allowing for accurate modeling of maximum therapeutic effect and the study of resistance mechanisms that emerge under sustained pharmacologic pressure, as opposed to models using inhibitors with incomplete daily target coverage.

Research on BTK Inhibitor-Associated Cardiovascular Toxicity

For investigations into the mechanisms of BTK inhibitor-related atrial fibrillation and other cardiovascular events, zanubrutinib is the preferred covalent BTK inhibitor. Its significantly lower clinical incidence of atrial fibrillation/flutter (6.1% vs. 15.6% for ibrutinib) [3] provides a 'low-toxicity' benchmark for cross-comparison in cellular, ex vivo, and in vivo models. Studies aiming to dissect the off-target kinase interactions responsible for cardiac toxicity (e.g., EGFR, TEC, ITK inhibition) can leverage zanubrutinib's cleaner selectivity profile as a control.

Development of Next-Generation Non-Covalent BTK Inhibitors

As the covalent BTK inhibitor with the strongest comparative efficacy evidence versus ibrutinib, zanubrutinib is an essential reference compound in the development of non-covalent BTK inhibitors like pirtobrutinib. Researchers must directly compare the activity of novel agents against zanubrutinib in BTK C481S-mutant cell lines and patient samples to establish their relative advantage in the covalent-inhibitor-resistant setting [4]. Furthermore, the distinct binding kinetics and mutant activity profile of zanubrutinib (e.g., IC50 of 84.8 nM against C481S) provide a specific biochemical benchmark for new inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zanubrutinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.